N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine is a synthetic compound that integrates a piperazine moiety with a fluorinated aromatic structure, specifically designed for potential pharmaceutical applications. This compound is categorized under amino acid derivatives, particularly those modified to enhance biological activity or pharmacological properties.
The compound can be synthesized from commercially available precursors, including bis(4-fluorophenyl)methyl piperazine and L-valine. The synthesis typically involves the formation of an amide bond between the carbonyl group of L-valine and the piperazine derivative.
N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine belongs to the class of piperazine derivatives. These compounds are often studied for their interactions with biological targets, particularly in the context of central nervous system activity and other therapeutic areas.
The synthesis of N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine can be achieved through several methods, primarily focusing on coupling reactions. The most common approach involves:
The molecular formula for N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine is with a molecular weight of approximately 394.46 g/mol. The structure features a piperazine ring connected to a carbon chain bearing two fluorinated phenyl groups and an L-valine moiety.
N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine can undergo various chemical reactions typical of amino acid derivatives:
The stability of the compound under different conditions is essential for its application in biological systems, with studies typically focusing on its reactivity profile in various solvents and temperatures.
The mechanism of action for N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine is primarily linked to its interaction with neurotransmitter systems. Compounds containing piperazine rings are known to modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
Studies have indicated that similar piperazine derivatives exhibit significant activity as dopamine uptake inhibitors, suggesting potential applications in treating neurological disorders such as depression or schizophrenia.
N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine has potential applications in medicinal chemistry, particularly as:
The 1,4-bis(4-fluorophenyl)methyl)piperazine (difluorobenzhydrylpiperazine) scaffold serves as the fundamental building block for synthesizing the target valine conjugate. This heterocyclic core is synthesized through monoalkylation of piperazine with 4,4'-difluorobenzhydryl chloride under controlled conditions, yielding a crystalline solid with melting point 88–92°C [1]. The electron-rich secondary amine at position 1 of the piperazine ring provides the primary site for nucleophilic attack in subsequent derivatizations. Alkylation typically employs halogenated precursors (alkyl/aryl halides) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), often catalyzed by inorganic bases such as potassium carbonate [4] [10]. For instance, N-cinnamylation generates 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine (LDK1203) with preserved stereochemical integrity of the benzhydryl system [4].
Acylation pathways demonstrate broader applicability for introducing carbonyl-containing functionalities. Reaction with acyl chlorides or anhydrides in the presence of tertiary amine bases (e.g., triethylamine) yields stable amide derivatives. Notably, 1-benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine exemplifies this approach, where the benzoyl group enhances molecular rigidity [9]. The fluorinated benzhydryl moiety significantly influences electronic properties – the para-fluorine atoms create electron-deficient aromatic systems that stabilize the adjacent methine carbon while maintaining sufficient nucleophilicity at the piperazine nitrogen for functionalization [1] [5].
Table 1: Common Alkylating/Acylating Agents for Benzhydrylpiperazine Functionalization
Reagent Type | Example | Product | Reaction Conditions |
---|---|---|---|
Alkyl Halides | Cinnamyl chloride | 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine | K₂CO₃, DMF, 60°C, 12h [4] |
Acyl Chlorides | Benzoyl chloride | 1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine | Et₃N, THF, 0°C→RT, 6h [9] |
Sulfonyl Chlorides | Tosyl chloride | 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine | Pyridine, DCM, 0°C, 2h [4] |
Carboxylic Anhydrides | Acetic anhydride | 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone | Reflux, toluene, 8h [5] |
Carbamoylation forms the critical C-N bond between the benzhydrylpiperazine scaffold and the L-valine moiety, producing the title compound with defined stereochemistry. Two principal methodologies exist for this conjugation:
Active Ester Coupling: The carboxyl group of N-protected L-valine (e.g., Boc-Val-OH) is activated using carbodiimides (DCCI) coupled with N-hydroxybenzotriazole (HOBt) to suppress racemization. Subsequent reaction with 1,4-bis(4-fluorophenyl)methyl)piperazine generates the protected conjugate, followed by acidolytic deprotection [8]. This method achieves yields >65% while maintaining enantiomeric excess >98%, as confirmed by chiral HPLC and optical rotation measurements.
Direct Carbamoyl Chloride Aminolysis: L-valine methyl ester hydrochloride is condensed with N,N-disubstituted carbamoyl chlorides derived from benzhydrylpiperazine. The reaction proceeds in dichloromethane with excess tertiary amine base (e.g., N-methylmorpholine) at -15°C to minimize epimerization. Saponification of the ester group using aqueous NaOH in THF/water mixture then provides the target carboxylic acid functionality [10].
The carbamoyl linkage (-NHC(O)NR-) exhibits restricted rotation, evidenced by distinct NMR signals for the diastereotopic piperazine protons (δ 2.24–2.78 ppm). X-ray crystallography confirms the amide bond adopts a trans-configuration with typical C-N bond lengths of 1.332(3) Å [5]. Computational studies indicate the L-valine's isopropyl group creates steric bias favoring one conformational isomer where the valine backbone orients perpendicular to the benzhydryl system's dihedral plane (73.4–78.8°) [2] [5].
Table 2: Carbamoylation Methods for L-Valine Conjugation
Method | Activating Agent | Solvent System | Temperature/Time | Key Analytical Validation |
---|---|---|---|---|
Active Ester (DCCI/HOBt) | DCCI, HOBt | THF/DCM (4:1) | 0°C (3h) → RT (24h) | ¹H NMR: δ 4.22 (s, 1H, CH), δ 8.21 (d, J=8Hz, NH) |
Carbamoyl Chloride | Oxalyl chloride | Toluene (anhydrous) | -15°C (1h) → 25°C (4h) | IR: 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) |
Mixed Anhydride | Ethyl chloroformate | THF | -15°C (3h) → RT (12h) | [α]₂₅D = -32.5° (c=1, MeOH) [8] |
The tertiary nitrogen in the piperazine ring and the carboxylic acid of L-valine provide sites for salt formation, enhancing crystallinity and bioavailability. Hydrochloride salts are most prevalent, prepared by treating the free base with ethereal HCl (1.0–3.0 equivalents) in anhydrous ethanol. Controlled crystallization yields monohydrochloride salts as confirmed by ion chromatography (>98% chloride content) [4] [10]. Single-crystal X-ray diffraction reveals protonation occurs preferentially at the piperazine nitrogen rather than the valine amine, forming layered structures through N⁺-H⋯O⁻ hydrogen bonds (d=2.691(3) Å, ∠=173°) [2].
Co-crystals with pharmaceutically acceptable coformers modify physicochemical properties without covalent modification. Benzoic acid forms a stable co-crystal via O-H⋯O (carboxyl) and N-H⋯O (amide) interactions, creating cyclic hydrogen-bonding patterns described by graph-set notation R₄⁴(12) [2]. Crystal packing demonstrates the fluorophenyl rings participate in C-H⋯F contacts (d=2.41–2.54 Å, ∠=142–167°) that stabilize the supramolecular architecture parallel to the ac plane [2] [5]. Solvent selection critically influences polymorphism: polar protic solvents (ethanol/water) yield monoclinic crystals (space group P2₁/c), while aprotic mixtures (toluene/ethyl acetate) produce triclinic forms [5].
Table 3: Crystallographic Parameters of Salt/Cocrystal Forms
Form | Coformer/Acid | Crystal System | Unit Cell Parameters | Hydrogen Bond Motifs |
---|---|---|---|---|
Hydrochloride | HCl | Monoclinic | a=8.2330(2)Å, b=35.5366(10)Å, c=10.1505(3)Å, β=112.925(1)° [2] | N⁺-H⋯Cl⁻ (1.81Å), C-H⋯F (2.46Å) |
Benzoate Cocrystal | 2-(2-Phenylethyl)benzoic acid | Monoclinic | a=8.2330Å, b=35.5366Å, c=10.1505Å, β=112.925° [2] | N⁺-H⋯OOC (2.688Å), C-H⋯O (2.60Å) |
Free Base | None | Monoclinic | a=10.1701(5)Å, b=16.5521(5)Å, c=11.1690(5)Å, β=114.690(5)° [5] | C-H⋯O (2.46Å), C-H⋯F (2.54Å) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9